(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine
Overview
Description
(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Tautomerism and Crystal Structure Studies
The Schiff base derivatives, including those related to pyrazolone compounds, exhibit tautomerism, a phenomenon critical in understanding their structural and chemical properties. For instance, a study by Amarasekara et al. (2009) shows that certain Schiff base derivatives prepared from 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and alkyl amines remain in a specific tautomeric form in chloroform solutions and in the solid state. This finding is crucial for understanding the structural behavior of similar compounds, including (4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine (Amarasekara et al., 2009).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, which are structurally related to the compound of interest, provide insights into their potential applications in various fields. Titi et al. (2020) describe the synthesis of pyrazole derivatives and their structural identification using various spectroscopic methods. The study also explores the biological activity of these compounds, highlighting their relevance in medicinal chemistry (Titi et al., 2020).
Reductive Amination Process
The synthesis of pyrazolylamine derivatives, such as those related to this compound, often involves reductive amination processes. Bawa et al. (2009) describe a method for the synthesis of secondary amines through the reductive amination of aldehydes and ketones. This method is pivotal for creating biologically active molecules and intermediates in pharmaceutical and chemical industries (Bawa et al., 2009).
Applications in Catalysis and Polymerization
Pyrazolylamine compounds play a significant role in catalysis and polymerization processes. Obuah et al. (2014) discuss the use of pyrazolylamine ligands in nickel-catalyzed oligomerization and polymerization of ethylene. This application is significant for the chemical industry, particularly in the production of polymers and plastics (Obuah et al., 2014).
Formation of Metal(II) Complexes
The ability to form complexes with metals is another important application of pyrazolyl compounds. Massoud et al. (2015) investigate the formation of metal(II) complexes with pyrazole-based ligands. These complexes have potential applications in coordination chemistry and catalysis (Massoud et al., 2015).
Properties
IUPAC Name |
1-(4-chloro-1-ethylpyrazol-3-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWMXBEPOKAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CNC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223196 | |
Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002032-49-6 | |
Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002032-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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